molecular formula C20H20N4O3S2 B13144263 3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one

3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one

Cat. No.: B13144263
M. Wt: 428.5 g/mol
InChI Key: BQUJLBBNAZDPJW-UHFFFAOYSA-N
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Description

3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the thiadiazole ring.

    Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate amines and aldehydes or ketones.

    Functional group modifications: Hydroxylation and methoxylation reactions can be performed using suitable reagents and conditions to introduce the hydroxy and methoxy groups.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can reduce imine groups to amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules, such as proteins and nucleic acids, and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity, which can affect metabolic pathways.

    Interacting with receptors: Modulating receptor activity, which can influence signal transduction pathways.

    Interfering with nucleic acids: Binding to DNA or RNA, which can affect gene expression and protein synthesis.

The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:

    Thiadiazole derivatives: These compounds share the thiadiazole ring structure and may have similar chemical reactivity and biological activity.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar applications in medicinal chemistry and organic synthesis.

    Benzylthio compounds: These compounds share the benzylthio group and may have similar chemical properties and reactivity.

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

3-benzylsulfanyl-6-[(3-hydroxy-4-methoxyphenyl)methyl]-5-imino-8,8a-dihydro-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H20N4O3S2/c1-27-16-8-7-13(10-15(16)25)9-14-17(21)24-19(22-18(14)26)29-23-20(24)28-11-12-5-3-2-4-6-12/h2-8,10,14,19,21,25H,9,11H2,1H3,(H,22,26)

InChI Key

BQUJLBBNAZDPJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=N)N3C(NC2=O)SN=C3SCC4=CC=CC=C4)O

Origin of Product

United States

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